molecular formula C16H20N4O3 B5481594 N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No. B5481594
M. Wt: 316.35 g/mol
InChI Key: PVSWKXXSTMURMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide, also known as IPAC, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. IPAC belongs to the class of pyrazole-based compounds and has been studied for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves the inhibition of NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide also induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been shown to have a positive effect on various biochemical and physiological processes in the body. It has been found to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. Additionally, N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can potentially lead to the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been found to have a low toxicity profile, making it a potential candidate for clinical trials. However, one limitation of using N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide in lab experiments is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide. One area of research could focus on optimizing the synthesis method of N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide to increase its solubility and efficacy. Additionally, further studies could be conducted to investigate the potential of N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, clinical trials could be conducted to determine the safety and efficacy of N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide in humans, which could potentially lead to the development of new cancer therapies.

Synthesis Methods

The synthesis of N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves a multi-step process that includes the reaction of 2-bromo-1-(phenoxymethyl)benzene with 2-(isopropylamino)acetyl chloride to form N-(2-(isopropylamino)-2-oxoethyl)-2-bromo-1-(phenoxymethyl)benzamide. This intermediate compound is then reacted with hydrazine hydrate to form N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide.

Scientific Research Applications

N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-[2-oxo-2-(propan-2-ylamino)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11(2)18-15(21)9-17-16(22)14-8-12(19-20-14)10-23-13-6-4-3-5-7-13/h3-8,11H,9-10H2,1-2H3,(H,17,22)(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSWKXXSTMURMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CNC(=O)C1=NNC(=C1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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